molecular formula C9H9BrN2O B11866869 3-Bromo-7-methoxy-1-methyl-1H-indazole

3-Bromo-7-methoxy-1-methyl-1H-indazole

Cat. No.: B11866869
M. Wt: 241.08 g/mol
InChI Key: OYOZGBXVCIOFQJ-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1-methyl-1H-indazole can be achieved through various methods. One common approach involves the bromination of 7-methoxy-1-methyl-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are chosen to minimize byproducts and enhance reaction efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-substituted-7-methoxy-1-methyl-1H-indazoles.

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of 7-methoxy-1-methyl-1H-indazole.

Scientific Research Applications

3-Bromo-7-methoxy-1-methyl-1H-indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-1H-indazole: Lacks the methoxy group, which may affect its reactivity and binding properties.

    7-Methoxy-1-methyl-1H-indazole: Lacks the bromine atom, which may reduce its potential for substitution reactions.

    3-Bromo-1H-indazole: Lacks both the methoxy and methyl groups, which may significantly alter its chemical and biological properties.

Uniqueness

3-Bromo-7-methoxy-1-methyl-1H-indazole is unique due to the presence of both the bromine and methoxy groups, which confer distinct reactivity and binding characteristics. These functional groups enhance its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-7-methoxy-1-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3

InChI Key

OYOZGBXVCIOFQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC)C(=N1)Br

Origin of Product

United States

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